molecular formula C27H27NO7S B12549880 (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate CAS No. 144146-37-2

(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate

Katalognummer: B12549880
CAS-Nummer: 144146-37-2
Molekulargewicht: 509.6 g/mol
InChI-Schlüssel: AMCKJQODFJACGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate is a chemical compound with the molecular formula C27H27NO7S and a molecular weight of 509.57 g/mol . This compound is characterized by the presence of a nitrophenyl group, a dipropoxyanthracene moiety, and a sulfonate group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism by which (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The dipropoxyanthracene moiety can interact with aromatic systems, making the compound useful in studying π-π interactions and other molecular interactions .

Vergleich Mit ähnlichen Verbindungen

(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

144146-37-2

Molekularformel

C27H27NO7S

Molekulargewicht

509.6 g/mol

IUPAC-Name

(4-nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate

InChI

InChI=1S/C27H27NO7S/c1-3-15-33-26-22-7-5-6-8-23(22)27(34-16-4-2)25-17-21(13-14-24(25)26)36(31,32)35-18-19-9-11-20(12-10-19)28(29)30/h5-14,17H,3-4,15-16,18H2,1-2H3

InChI-Schlüssel

AMCKJQODFJACGA-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.